molecular formula C15H10ClFN4S B12008808 4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 676580-42-0

4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12008808
CAS No.: 676580-42-0
M. Wt: 332.8 g/mol
InChI Key: JLCHEWZWKAZHGQ-GIJQJNRQSA-N
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Description

4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzylideneamino Group: The benzylideneamino group is formed through a condensation reaction between 4-chlorobenzaldehyde and an amine derivative.

    Thiol Group Introduction: The thiol group is introduced through a thiolation reaction.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylideneamino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the benzylideneamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol

Comparison

Compared to similar compounds, 4-((4-Chlorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the compound’s reactivity, biological activity, and overall properties. The presence of the fluorine atom may enhance the compound’s stability and increase its binding affinity to specific molecular targets.

Properties

CAS No.

676580-42-0

Molecular Formula

C15H10ClFN4S

Molecular Weight

332.8 g/mol

IUPAC Name

4-[(E)-(4-chlorophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClFN4S/c16-11-7-5-10(6-8-11)9-18-21-14(19-20-15(21)22)12-3-1-2-4-13(12)17/h1-9H,(H,20,22)/b18-9+

InChI Key

JLCHEWZWKAZHGQ-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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